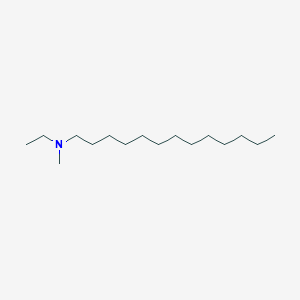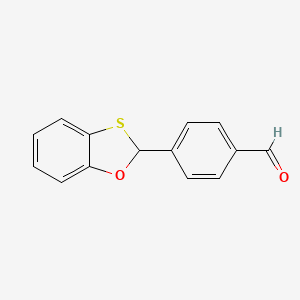
N-Ethyl-N-methyltridecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-methyltridecan-1-amine is a tertiary amine characterized by the presence of an ethyl group, a methyl group, and a tridecyl chain attached to the nitrogen atom. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. Tertiary amines, like this compound, have three organic substituents attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyltridecan-1-amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of tridecyl bromide with N-ethyl-N-methylamine under basic conditions. The reaction proceeds as follows:
Reactants: Tridecyl bromide and N-ethyl-N-methylamine.
Conditions: The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Mechanism: The nucleophilic nitrogen of N-ethyl-N-methylamine attacks the electrophilic carbon of tridecyl bromide, displacing the bromide ion and forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-methyltridecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the amine is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Corresponding secondary or primary amines (less common).
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methyltridecan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methyltridecan-1-amine depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. The nitrogen atom’s lone pair of electrons can participate in hydrogen bonding or coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyldodecylamine: Similar structure but with two methyl groups and a dodecyl chain.
N-Ethyl-N-methylhexadecylamine: Similar structure but with a hexadecyl chain.
N,N-Diethyltridecylamine: Similar structure but with two ethyl groups.
Uniqueness
N-Ethyl-N-methyltridecan-1-amine is unique due to its specific combination of an ethyl group, a methyl group, and a tridecyl chain. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59570-03-5 |
|---|---|
Molekularformel |
C16H35N |
Molekulargewicht |
241.46 g/mol |
IUPAC-Name |
N-ethyl-N-methyltridecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-6-7-8-9-10-11-12-13-14-15-16-17(3)5-2/h4-16H2,1-3H3 |
InChI-Schlüssel |
CHYBOJUEYDCEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)

